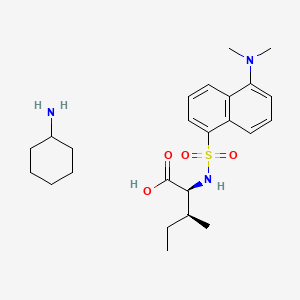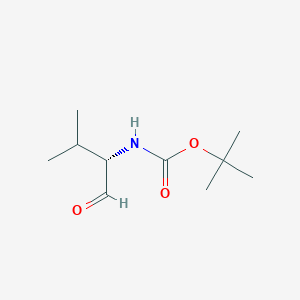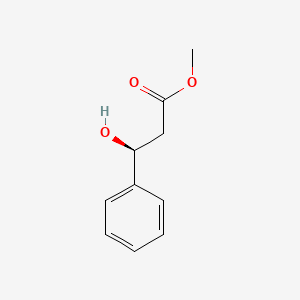
5-bromo-2-chloro-N-isopropylbenzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Isopropyl 5-bromo-2-chlorobenzamide is1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Isopropyl 5-bromo-2-chlorobenzamide has a density of 1.4±0.1 g/cm^3, a boiling point of 327.9±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.0±3.0 kJ/mol and a flash point of 152.1±25.1 °C .Applications De Recherche Scientifique
Neurosciences : Modulation des récepteurs neurotransmetteurs
Enfin, en neurosciences, le 5-bromo-2-chloro-N-isopropylbenzamide pourrait être étudié pour son potentiel à moduler les récepteurs neurotransmetteurs. Ses caractéristiques structurelles peuvent lui permettre d'interagir avec les sites récepteurs, influençant les voies de transduction du signal dans le cerveau.
Chaque application mentionnée tire parti de la structure chimique et des propriétés uniques du This compound, démontrant sa polyvalence dans la recherche scientifique. Le groupe amide central du composé, ainsi que les substituants brome et chlore, offrent une plateforme pour une large gamme d'études et d'innovations .
Safety and Hazards
This compound is considered hazardous. It has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Isopropyl 5-bromo-2-chlorobenzamide are currently unknown
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C9, and CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and pharmacokinetic profile.
Analyse Biochimique
Biochemical Properties
Isopropyl 5-bromo-2-chlorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . The nature of these interactions is primarily through binding to the active sites of the enzymes, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
Isopropyl 5-bromo-2-chlorobenzamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of Isopropyl 5-bromo-2-chlorobenzamide involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of metabolic products . Furthermore, Isopropyl 5-bromo-2-chlorobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl 5-bromo-2-chlorobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isopropyl 5-bromo-2-chlorobenzamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Isopropyl 5-bromo-2-chlorobenzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, Isopropyl 5-bromo-2-chlorobenzamide can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
Isopropyl 5-bromo-2-chlorobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites. Additionally, Isopropyl 5-bromo-2-chlorobenzamide can influence the activity of cofactors involved in metabolic reactions.
Transport and Distribution
The transport and distribution of Isopropyl 5-bromo-2-chlorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, Isopropyl 5-bromo-2-chlorobenzamide can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Isopropyl 5-bromo-2-chlorobenzamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZPGFQOYCJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406567 | |
| Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849898-48-2 | |
| Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















